Product packaging for Ivabradine D6 hydrochloride(Cat. No.:)

Ivabradine D6 hydrochloride

Cat. No.: B1574230
M. Wt: 511.08
Attention: For research use only. Not for human or veterinary use.
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Description

Rationale for Deuteration in Drug Development and Research

Deuteration, the strategic replacement of hydrogen (¹H) atoms with their stable isotope deuterium (B1214612) (²H), has emerged as a powerful strategy in modern drug design and research. nih.govunibestpharm.com Although deuterium and hydrogen have nearly identical sizes and electronic properties, the carbon-deuterium (C-D) bond is significantly stronger and more stable than the carbon-hydrogen (C-H) bond. musechem.com This difference in bond strength gives rise to the "kinetic isotope effect" (KIE), where reactions involving the cleavage of a C-D bond can be substantially slower than those involving a C-H bond. acs.orgtandfonline.com

In drug development, this effect is leveraged to improve a drug's metabolic profile. nih.govmusechem.com Many drugs are broken down in the body by metabolic enzymes, such as the Cytochrome P450 (CYP450) family, often through the cleavage of C-H bonds. tandfonline.com By selectively placing deuterium at these metabolically vulnerable sites, the rate of metabolic breakdown can be reduced. nih.govunibestpharm.com This modification can lead to several desirable outcomes, including:

Improved Metabolic Stability: The drug remains in its active form for a longer period. unibestpharm.com

Enhanced Pharmacokinetic Profile: This may include a longer plasma half-life, which could potentially allow for less frequent dosing. nih.govacs.org

Reduced Formation of Unwanted Metabolites: Deuteration can alter metabolic pathways, sometimes decreasing the production of reactive or toxic metabolites and thereby improving the drug's safety profile. unibestpharm.commusechem.com

This approach, sometimes called a "deuterium switch," has been successfully used to optimize the properties of existing drugs and is a key consideration in the development of new pharmaceutical agents. nih.gov

Overview of Ivabradine (B130884) D6 Hydrochloride's Role in Research

Ivabradine D6 hydrochloride is the deuterium-labeled analog of Ivabradine hydrochloride, a compound known for its heart rate-lowering effects through the inhibition of the If current in the sinoatrial node. medchemexpress.commedchemexpress.com The "D6" designation indicates that six hydrogen atoms in the Ivabradine molecule have been replaced with deuterium.

The primary and most critical role of this compound in research is its use as an internal standard for bioanalytical studies. sphinxsai.comcaymanchem.com In quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, an internal standard is essential for ensuring the accuracy and precision of the results. sphinxsai.com Because this compound is chemically almost identical to the non-deuterated (or "parent") drug, it behaves similarly during sample extraction, preparation, and chromatographic separation. vulcanchem.com

However, due to its higher mass, it is easily distinguishable from the parent compound by the mass spectrometer. vulcanchem.com This allows it to be used to correct for any sample loss or variability during the analytical process. The use of deuterated internal standards like this compound is considered the gold standard in pharmacokinetic research as it helps to minimize matrix-related errors and provides highly reliable data on the concentration of Ivabradine and its metabolites, such as N-desmethyl ivabradine, in biological samples like human plasma. sphinxsai.comresearchgate.net This precise quantification is fundamental to understanding the drug's absorption, distribution, and metabolism in clinical and preclinical studies. sphinxsai.com

Data Tables

Table 1: Chemical Properties of this compound

Property Value
Formal Name 3-[3-[[(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl]amino]propyl-1,1,2,2,3,3-d₆]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one, monohydrochloride
Molecular Formula C₂₆H₂₈D₆N₂O₅ • HCl
Formula Weight 497.1 g/mol
Purity ≥99% deuterated forms (d₁-d₆)

Data sourced from publicly available chemical information. caymanchem.com

Properties

Molecular Formula

C27H31D6ClN2O5

Molecular Weight

511.08

Origin of Product

United States

Synthesis and Advanced Characterization of Ivabradine D6 Hydrochloride

Synthetic Pathways for Deuterium (B1214612) Incorporation in Ivabradine (B130884) Analogs

The synthesis of Ivabradine D6 hydrochloride involves multi-step chemical processes designed to introduce six deuterium atoms into a specific part of the Ivabradine molecule while maintaining its essential stereochemical integrity.

The core structure of Ivabradine contains a chiral center, (S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene, which is crucial for its biological activity. Therefore, any synthetic route must be stereoselective to produce the correct enantiomer. The synthesis of Ivabradine itself has been approached through various methods, including the resolution of racemic intermediates or through asymmetric synthesis. chemicalbook.comuff.br Chemoenzymatic transformations, for instance, have been evaluated for the asymmetric synthesis of Ivabradine, allowing for high-yielding production of the desired amine with excellent enantiopurity. rsc.org

For the deuterated analog, the stereochemistry is preserved by attaching a pre-deuterated side chain to the key chiral intermediate. The synthesis generally begins with the preparation of the (S)-configured bicyclic amine. google.com This chiral building block is then coupled with a deuterated propyl chain, ensuring the final product, Ivabradine D6, retains the required (S)-configuration. This strategy circumvents the need for isotopic exchange on the final molecule, which could risk racemization or non-specific labeling.

The labeling strategy for this compound targets the propyl chain of the molecule. The formal chemical name, 3-[3-[[(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl]amino]propyl-1,1,2,2,3,3-d6]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one, monohydrochloride, indicates that all six hydrogen atoms on the three-carbon chain connecting the two main ring systems are replaced with deuterium. caymanchem.com

This specific labeling is achieved by using a deuterated building block in the synthesis. The process typically involves:

Preparation of a deuterated intermediate : A key precursor, such as a 3-halopropyl-d6 amine or a related synthon, is prepared using deuterated reagents.

Coupling Reaction : This deuterated intermediate is then reacted with the non-deuterated (S)-7-((methylamino)methyl)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene fragment.

Final Steps : The resulting molecule undergoes further reactions, such as ring closure and salt formation with hydrochloric acid, to yield the final this compound product. chemicalbook.com

The use of deuterated building blocks is a common strategy in deuterated drug synthesis as it offers high control over the location and extent of deuterium incorporation. smolecule.com

Transitioning the synthesis of deuterated compounds like Ivabradine D6 from a laboratory scale to a larger, industrial scale presents unique challenges. acs.org The primary considerations include the cost and availability of deuterated starting materials, which are significantly more expensive than their non-deuterated counterparts.

Process optimization focuses on maximizing yield and isotopic purity while minimizing costs. Key areas of optimization include:

Reaction Conditions : Fine-tuning temperature, pressure, and reaction times to ensure complete reaction and prevent isotopic scrambling or back-exchange.

Catalyst Selection : For steps like hydrogenation, selecting a highly efficient catalyst (e.g., palladium on carbon) is crucial. google.comchemicalbook.com

Purification : Developing robust purification methods, such as recrystallization or chromatography, to separate the final product from any unreacted starting materials or isotopologues with incomplete deuterium incorporation. smolecule.com

Advanced Synthetic Technologies : Exploring modern technologies like continuous flow synthesis can offer advantages over traditional batch processing by improving heat and mass transfer, enhancing safety, and potentially increasing yield and purity. bionauts.jp For deuteration, flow systems using heavy water (D2O) as the deuterium source are being developed to create more efficient and environmentally friendly processes. bionauts.jp

A critical aspect of process control is the continuous tracking of isotopic incorporation throughout the synthesis to ensure the quality of intermediates and the final active pharmaceutical ingredient (API). acs.org

Analytical Characterization Techniques for Deuterated Compounds

To confirm the successful synthesis and purity of this compound, a suite of advanced analytical techniques is employed. These methods verify the molecular structure, the precise location of the deuterium atoms, and the isotopic distribution of the final product.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of deuterated compounds. It provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental formula and the number of incorporated deuterium atoms. smolecule.comresearchgate.net

For Ivabradine D6, the six deuterium atoms increase the molecular weight by approximately 6 Daltons compared to the non-deuterated form. pharmaffiliates.com LC-MS/MS methods are commonly used for quantification, where specific mass transitions for the parent ion and a characteristic fragment ion are monitored. sphinxsai.comnih.govnih.gov This technique offers high selectivity and sensitivity. sphinxsai.com The analysis confirms the isotopic purity by measuring the abundance of the desired d6 species relative to other isotopologues (d0, d1, d2, etc.). caymanchem.comacs.org

Table 1: Mass Spectrometry Data for Ivabradine and Ivabradine D6
CompoundMolecular FormulaMonoisotopic Mass (Da)Observed Precursor Ion (m/z) [M+H]⁺Observed Fragment Ion (m/z)Reference
IvabradineC₂₇H₃₆N₂O₅468.2624469.37177.15 sphinxsai.com
Ivabradine D6C₂₇H₃₀D₆N₂O₅474.3001475.35177.15 sphinxsai.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the precise location of deuterium atoms within a molecule. rug.nl For this compound, ¹H (Proton) NMR is the primary technique used.

By comparing the ¹H NMR spectrum of deuterated Ivabradine with that of the non-deuterated standard, the positions of deuterium incorporation can be confirmed. google.com In the spectrum of Ivabradine D6, the signals corresponding to the protons on the propyl chain (positions 1, 2, and 3) would be absent or significantly reduced in intensity. This provides direct evidence of successful and regioselective deuteration. acs.org Furthermore, ²H (Deuterium) NMR can be used to directly observe the deuterium nuclei, providing complementary information about their chemical environment. Solid-state NMR may also be used to characterize the polymorphic form of the compound. google.com

Chromatographic Purity Assessment of Deuterated Ivabradine Hydrochloride

The determination of chemical and isotopic purity is a critical step in the characterization of deuterated compounds like this compound. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are fundamental for assessing the purity of the final product and for separating it from its non-deuterated counterpart and other potential impurities. smolecule.com These methods are valued for their precision, sensitivity, and robustness. nih.gov

Deuterated standards, such as this compound, are essential for use as internal standards in bioanalytical methods, especially for pharmacokinetic studies involving quantification by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). caymanchem.comvulcanchem.com Their chemical behavior is nearly identical to the parent drug, but their difference in mass allows for precise quantification. vulcanchem.com

The purity of deuterated Ivabradine is typically confirmed by HPLC, with some commercial batches reporting purities of 96.26% and others, for related deuterated metabolites, specifying purities of 98% or higher. medchemexpress.com For instance, the purity of rac-N-desmethyl Ivabradine-d6 has been reported as ≥99% for deuterated forms (d1-d6). caymanchem.com For the non-deuterated form, HPLC purity has been achieved at levels as high as 99.83%, with individual impurity contents not exceeding 0.06%. chemicalbook.com

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of Ivabradine and its analogs. nih.gov The separation is typically achieved on a C18 column. nih.govbrieflands.com Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, and robustness. nih.govbrieflands.com

A variety of mobile phases and conditions have been successfully used, demonstrating the method's adaptability. For example, a mixture of methanol (B129727) and a 25 mM phosphate (B84403) buffer (60:40 v/v) adjusted to pH 6.5 can be used. nih.gov Another system involves an isocratic mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer at pH 7.8 (60:40% v/v). brieflands.com UV detection is commonly performed at wavelengths between 285 nm and 288 nm. nih.govscispace.commdpi.com

The following interactive table summarizes typical HPLC conditions used for the analysis of Ivabradine hydrochloride, which are directly applicable to its deuterated form.

Table 1: Representative HPLC Method Parameters for Ivabradine Analysis

Parameter Condition 1 Condition 2 Condition 3
Column SS Wakosil C18AR (250×4.6 mm, 5 μm) nih.gov Waters 125A C18 (300 × 3.9 mm, 10 µ) brieflands.com Phenomenex Kinetex C18 scispace.com
Mobile Phase Methanol:25 mM Phosphate Buffer (60:40 v/v) nih.gov Acetonitrile:Ammonium Acetate Buffer (60:40 v/v) brieflands.com Methanol:10 mM Ammonium Acetate Buffer (50:50 v/v) scispace.com
pH 6.5 nih.gov 7.8 brieflands.com 6.0 scispace.com
Flow Rate 0.8 ml/min nih.gov Not Specified 1.0 ml/min scispace.com
Detection (UV) 285 nm nih.gov 287 nm brieflands.com 285 nm scispace.com

| Retention Time | ~6.55 min nih.gov | Not Specified | ~3.1 min scispace.com |

Ultra-Performance Liquid Chromatography (UPLC)

For more rapid and sensitive analyses, Ultra-Performance Liquid Chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS), is employed. mdpi.comnih.gov These methods are particularly useful in clinical trial settings for the simultaneous measurement of multiple compounds. nih.gov A UPLC-MS/MS method was developed for the simultaneous analysis of ivabradine, reboxetine, and metoprolol (B1676517), using deuterium-labeled ivabradine (d3-ivabradine) as an internal standard. nih.gov

Chromatographic separation can be performed on a BEH C18 column with a gradient elution using a mixture of water and methanol, each containing 2mM ammonium acetate. nih.gov In UPLC-MS/MS analysis, the mass spectrometer is operated in positive electrospray ionization (ESI+) mode, and quantification is achieved in the selected-reaction monitoring (SRM) mode. nih.gov For Ivabradine-D6, a characteristic multiple reaction monitoring (MRM) transition is m/z 644.37 → 130.41, which is used to achieve high selectivity in the analysis. researchgate.net

Table 2: UPLC Method Parameters for Ivabradine Analysis

Parameter Condition
System UPLC (Acquity) mdpi.com
Column Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm) mdpi.com
Mobile Phase Gradient of 10 mM Ammonium Carbonate Buffer (pH 10.2) and Methanol mdpi.com
Column Temp. 45 °C mdpi.com
Flow Rate 0.35 mL/min mdpi.com
Detection (UV) 288 nm mdpi.com

| Mass Spectrometry | ESI+ with SRM/MRM mode nih.govresearchgate.net |

Table 3: Reported Purity Data for Deuterated Ivabradine and Related Compounds

Compound Purity Method Source
Ivabradine-d6 (hydrochloride) 96.26% Not Specified medchemexpress.com
N-Desmethyl Ivabradine-[d6] Hydrochloride 98% HPLC
rac-N-desmethyl Ivabradine-d6 ≥99% (deuterated forms d1-d6) Not Specified caymanchem.com
Ivabradine hydrochloride (non-deuterated) ≥97.5% HPLC vulcanchem.com

Advanced Analytical Methodologies Utilizing Ivabradine D6 Hydrochloride

Development and Validation of Quantitative Bioanalytical Methods

The development of sensitive and selective bioanalytical methods is paramount for the accurate assessment of pharmacokinetics and metabolism of therapeutic agents. Ivabradine (B130884) D6 hydrochloride is instrumental in the validation of these methods, ensuring their reliability and reproducibility.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern bioanalysis, offering high sensitivity and specificity. Several studies have detailed the development and validation of LC-MS/MS methods for the quantification of ivabradine in human plasma, frequently employing a deuterated internal standard such as Ivabradine D6 hydrochloride.

These methods typically involve the extraction of ivabradine and the internal standard from plasma samples, followed by chromatographic separation and mass spectrometric detection. The use of this compound, which co-elutes with the unlabeled ivabradine, allows for precise quantification by correcting for variations during sample processing and analysis. Validation of these methods is performed in accordance with regulatory guidelines, such as those from the Food and Drug Administration (FDA), assessing parameters like linearity, accuracy, precision, and stability.

For instance, a validated LC-ESI-MS/MS method for the simultaneous quantification of Ivabradine (IVA) and Metoprolol (B1676517) (MET) in rat plasma utilized Ivabradine D6 (IVA-D6) as the internal standard. The method demonstrated excellent linearity over the concentration range of 0.1-1.5 ng/mL for IVA, with high accuracy and precision. The multiple reaction monitoring (MRM) transitions were selected to ensure high selectivity, with m/z 644.37 → 130.41 being monitored for IVA-D6.

Interactive Data Table: LC-MS/MS Method Parameters for Ivabradine Analysis Using a Deuterated Internal Standard
ParameterDetailsReference
Instrumentation Liquid chromatograph coupled to a triple-quadrupole mass spectrometer
Column Waters, X-Bridge-C18 (150× 4.6 mm, 3.5 μm) or Agilent Eclipse XDB C8 (150 × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile-water with 0.1% orthophosphoric acid (30:70 v/v) or 0.1% formic acid-methanol (60:40, v/v)
Flow Rate 1.0 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Internal Standard This compound
MRM Transition (IVA-D6) m/z 644.37 → 130.41
Linearity Range (IVA) 0.1-1.5 ng/mL
Accuracy (IVA) 99.71-100.3%
Intra-day Precision (IVA) 0.048-12.68% CV
Inter-day Precision (IVA) 0.1-2.66% CV

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is the predominant technique for the analysis of compounds like ivabradine, the potential use of Gas Chromatography-Mass Spectrometry (GC-MS) is also considered. The deuterated metabolite of ivabradine, rac-N-desmethyl Ivabradine-d6, is noted as being suitable for use as an internal standard in both GC- and LC-MS applications.

However, the scientific literature does not extensively report on the application of GC-MS for the bioanalysis of ivabradine itself. This is likely due to the inherent properties of the ivabradine molecule, such as its polarity and thermal stability. Compounds with these characteristics often require derivatization to increase their volatility and thermal stability, making them amenable to GC-MS analysis. The lack of established GC-MS methods suggests that LC-MS/MS is the more direct and widely adopted approach for the quantification of ivabradine in biological samples.

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Ultra-Performance Liquid Chromatography (UPLC) offers advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. A rapid and validated UPLC-MS/MS method was developed for the simultaneous analysis of ivabradine, reboxetine, and metoprolol in human plasma. This method utilized deuterium-labeled drugs, including d3-ivabradine, as internal standards.

The UPLC-MS/MS assay was validated according to the European Medicines Agency (EMA) guideline over a range of 1 ng/mL to 500 ng/mL for all three analytes, demonstrating excellent linearity and meeting regulatory criteria for accuracy and precision. The use of the deuterated internal standard was crucial in achieving reliable results, as evidenced by the internal standard-normalized matrix factor being close to 1, indicating effective mitigation of matrix effects.

Interactive Data Table: UPLC-MS/MS Method for Simultaneous Drug Analysis Using a Deuterated Ivabradine Standard
ParameterDetailsReference
Instrumentation UPLC system coupled to a mass spectrometer
Column 50-mm long BEH C18
Mobile Phase Gradient elution with water and methanol (B129727), each containing 2mM ammonium (B1175870) acetate (B1210297)
Run Time 4.5 min
Internal Standard d3-ivabradine
Linearity Range 1 ng/mL to 500 ng/mL
Accuracy 80-120%
Precision RSD <15%
Matrix Effect Internal standard-normalized matrix factor close to 1

Role as an Internal Standard in Preclinical Research Samples

In preclinical research, the analysis of drug concentrations in biological samples from animal studies is fundamental. This compound plays a pivotal role as an internal standard in these analyses, ensuring the quality and reliability of the data generated.

Enhancing Analytical Accuracy and Precision in Complex Matrices

The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for enhancing accuracy and precision in quantitative bioanalysis. Biological matrices like plasma are complex and can introduce significant variability during sample preparation and analysis. A deuterated internal standard behaves almost identically to the analyte of interest during extraction, chromatography, and ionization.

By adding a known amount of this compound to each sample at the beginning of the workflow, any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard. Similarly, any variation in the instrument's response will affect both the analyte and the internal standard equally. The final concentration is determined by the ratio of the analyte's response to the internal standard's response, thereby normalizing for these variations and leading to more accurate and precise results. The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method validation submissions incorporate stable isotope-labeled internal standards.

Mitigation of Matrix Effects in Quantitative Analysis

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the biological matrix, are a significant challenge in LC-MS/MS analysis. These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification. The most effective way to compensate for matrix effects is through the use of a stable isotope-labeled internal standard that co-elutes with the analyte.

This compound, being structurally identical to ivabradine with the exception of the isotopic substitution, will have the same chromatographic retention time and experience the same degree of matrix effects as the unlabeled drug. This co-elution ensures that any suppression or enhancement of the ion signal affects both the analyte and the internal standard to the same extent. Consequently, the ratio of their signals remains constant, effectively mitigating the impact of matrix effects on the final quantitative result. Studies have shown that when using a deuterated internal standard for ivabradine analysis, the internal standard-normalized matrix factor is close to 1, confirming the successful compensation for matrix effects.

Method Robustness and Selectivity for Isotopic Differentiation

In the development of advanced analytical methodologies, particularly for quantitative bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone for achieving high precision, accuracy, and robustness. nih.gov this compound, as the deuterium-labeled analog of Ivabradine, serves this critical role, ensuring that analytical methods are both reliable and highly selective. nih.gov

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, demonstrating its reliability during normal usage. tandfonline.com The incorporation of this compound significantly enhances method robustness, primarily in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. nih.gov Because this compound has virtually identical physicochemical properties to the unlabeled analyte, it experiences similar effects during sample preparation and analysis. bioanalysis-zone.com This includes variations in extraction recovery, potential degradation, and matrix effects such as ion suppression or enhancement in the mass spectrometer source. scispace.com By calculating the ratio of the analyte response to the internal standard response, these variations are effectively normalized, leading to consistent and reproducible quantification. nih.gov

Robustness is typically evaluated during method validation by introducing minor changes to key parameters and observing the effect on the results, such as the precision of quality control samples.

Table 1: Parameters for Method Robustness Evaluation
ParameterTypical VariationAcceptance Criterion (Example)
Mobile Phase Composition± 2% of organic phasePrecision (%RSD) ≤ 15%
Column Temperature± 5 °CPrecision (%RSD) ≤ 15%
Mobile Phase Flow Rate± 0.1 mL/minPrecision (%RSD) ≤ 15%
Mobile Phase pH± 0.2 unitsPrecision (%RSD) ≤ 15%

The selectivity for isotopic differentiation is the ability of the method to distinguish clearly between the analyte (Ivabradine) and its deuterated internal standard (this compound). This is achieved with exceptional specificity by tandem mass spectrometry. nih.gov The six deuterium (B1214612) atoms in Ivabradine D6 give it a mass that is six daltons higher than the parent molecule. A triple quadrupole mass spectrometer can be programmed to selectively monitor the specific mass-to-charge ratio (m/z) of both compounds.

This technique, known as Multiple Reaction Monitoring (MRM), involves isolating the protonated molecular ion (precursor ion) of each compound and then fragmenting it to produce a characteristic product ion. nih.gov The specific precursor → product ion transition is a unique signature for the molecule, providing two layers of selectivity and effectively eliminating interferences from other compounds in the sample matrix. altasciences.com For instance, a validated LC-MS/MS method for Ivabradine and its deuterated standard utilized distinct MRM transitions to achieve high selectivity. nih.gov

Table 2: Mass Spectrometric Parameters for Isotopic Differentiation
CompoundPrecursor Ion (m/z)Product Ion (m/z)MRM Transition
Ivabradine469.2177.2469.2 → 177.2
This compound475.3 (calculated)177.2 (or shifted)475.3 → 177.2
Ivabradine (IVA)638.14124.22638.14 → 124.22
Ivabradine D6 (IVA-D6)644.37130.41644.37 → 130.41

Note: The MRM transitions can vary based on the specific adduct ion monitored (e.g., [M+H]+) and the instrument used. The second set of data is from a specific validated method demonstrating simultaneous analysis where different adducts or fragments may be monitored. nih.gove-century.us

This high degree of selectivity ensures that the signal from Ivabradine is not affected by the presence of the internal standard, and vice-versa, allowing for precise and accurate quantification even at very low concentrations in complex biological matrices like plasma. nih.govnih.gov

Metabolic Pathway Elucidation and Isotopic Tracing Studies

Investigation of Ivabradine (B130884) and Ivabradine D6 Hydrochloride Biotransformation

The biotransformation of Ivabradine is extensive, and the introduction of a deuterium-labeled version allows for precise tracking and differentiation between the parent compound and its metabolic products.

Research has identified N-desmethyl Ivabradine-d6 as a primary deuterated metabolite of Ivabradine D6. e-century.usnih.gov This metabolite is the isotopically labeled form of N-desmethyl Ivabradine, which is the major and only active human metabolite of Ivabradine. e-century.usdrugbank.comeuropa.euyoutube.com The presence of the deuterium (B1214612) atoms on the molecule allows for its unambiguous identification and quantification using mass spectrometry-based techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS). e-century.useuropa.euyoutube.comresearchgate.net

The characterization of these deuterated metabolites is crucial. For instance, in mass spectrometry analysis, specific mass transitions are monitored to distinguish the labeled compounds from their unlabeled counterparts and from endogenous substances in biological samples. researchgate.net

Table 1: Identified Deuterated Metabolites of this compound

Deuterated Compound Parent Compound Method of Characterization Key Identifying Feature
N-desmethyl Ivabradine-d6 Ivabradine D6 LC-MS/MS Specific mass-to-charge (m/z) ratio and fragmentation pattern distinct from the non-deuterated metabolite. researchgate.net
Ivabradine-d6 Ivabradine LC-MS/MS Specific mass-to-charge (m/z) ratio distinct from the non-deuterated parent drug. researchgate.net

Ivabradine is metabolized almost exclusively in the liver and intestines by the cytochrome P450 3A4 (CYP3A4) isoenzyme. e-century.usdrugbank.comyoutube.comnih.gov This enzymatic pathway is responsible for the primary metabolic reaction, N-demethylation, which converts Ivabradine into its active metabolite, N-desmethyl Ivabradine. nih.gov Consequently, the metabolism of this compound also proceeds via this pathway, with CYP3A4 mediating its conversion to N-desmethyl Ivabradine-d6. e-century.useuropa.euyoutube.com The deuterium atoms in Ivabradine D6 are placed at positions that are not typically involved in the metabolic cleavage, thus ensuring that it follows the same metabolic route as the parent drug while allowing it to be traced.

Application of Deuterium Labeling for Metabolic Fate Tracing

Deuterium labeling is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. The use of Ivabradine D6 allows researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of the drug with high precision.

In vitro studies using liver microsomes are fundamental for assessing the metabolic stability of a new chemical entity. While specific quantitative data on the conversion rate of Ivabradine D6 is not publicly detailed, the principles of isotope labeling suggest its utility. The "heavy" nature of deuterium can sometimes lead to a slower rate of metabolism, known as the kinetic isotope effect. This effect can be leveraged to create drugs with enhanced metabolic stability. nih.gov By incubating Ivabradine D6 with human liver microsomes, researchers can study its rate of disappearance and the rate of formation of N-desmethyl Ivabradine-d6, providing insights into its intrinsic clearance and metabolic turnover.

In preclinical in vivo studies, this compound and its deuterated metabolite, N-desmethyl Ivabradine-d6, are essential tools, primarily serving as internal standards for quantitative bioanalysis. e-century.useuropa.euyoutube.comresearchgate.net In pharmacokinetic studies, biological samples such as plasma are collected over time after administration of the non-labeled drug. nih.gov To accurately measure the concentration of Ivabradine and N-desmethyl Ivabradine in these samples, a known amount of Ivabradine-d6 and N-desmethyl Ivabradine-d6 is added. researchgate.net Because the deuterated standards have nearly identical chemical properties and extraction recovery to their non-deuterated counterparts but are distinguishable by mass, they allow for highly accurate and precise quantification, correcting for any sample loss during processing. researchgate.net

Table 2: Application of Deuterated Tracers in Preclinical Research

Application Area Purpose Compound Used Technique
Pharmacokinetic (PK) Studies Internal standard for quantification of parent drug Ivabradine-d6 LC-MS/MS
Pharmacokinetic (PK) Studies Internal standard for quantification of active metabolite N-desmethyl Ivabradine-d6 LC-MS/MS
Metabolic Profiling Tracer to identify and quantify metabolites in biological matrices Ivabradine-d6 High-Resolution Mass Spectrometry

Evaluating drug metabolism in various animal species is a standard part of preclinical development to predict human pharmacokinetics and select appropriate toxicological models. Ivabradine has been studied in several preclinical species, including rats, mice, and dogs. nih.govnih.gov The metabolism of drugs can show significant interspecies differences, largely due to variations in the expression and catalytic activity of metabolic enzymes like the CYP450 family. researchgate.netsemanticscholar.org

To investigate these potential differences for Ivabradine, in vitro studies are typically conducted using liver microsomes from different species (e.g., rat, dog, monkey, and human). nih.govmdpi.com By comparing the rate of metabolism of Ivabradine and the profile of metabolites formed across these species, scientists can identify which animal model's metabolic pathway most closely resembles that of humans. While specific comparative data for Ivabradine D6 across multiple species is not extensively published, this standard approach is crucial for interpreting toxicology data and for extrapolating animal data to humans.

Mechanistic Research Enabled by Deuterated Ivabradine Analogs

Molecular and Cellular Level Investigations

Analysis of Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channel Interactions

Ivabradine (B130884) exerts its primary pharmacological effect through the selective inhibition of the "funny" current (If), which is carried by Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) channels. cancer.gov These channels are critical for pacemaker activity in the sinoatrial node and also play roles in regulating neuronal excitability. nih.govresearchgate.net Mechanistic studies have elucidated the precise molecular interactions that govern this inhibition.

Research using mutagenesis and in silico modeling has identified the binding site for ivabradine within the inner vestibule of the HCN4 channel, the primary isoform in the heart's pacemaker region. nih.gov The drug occupies a cavity below the channel's pore, and its binding is stabilized by interactions with specific amino acid residues. nih.gov Patch-clamp electrophysiology studies on cells expressing wild-type and mutant HCN4 channels have confirmed that residues Tyrosine 506 (Y506), Phenylalanine 509 (F509), and Isoleucine 510 (I510) are critically involved in the binding and blocking action of ivabradine. nih.govplos.org Mutation of these residues to alanine (B10760859) significantly reduces the blocking efficiency of the drug, as evidenced by a dramatic increase in the half-maximal inhibitory concentration (IC50). plos.org This detailed molecular understanding explains key functional properties of the drug's action, such as its "open channel block" mechanism, where the drug accesses its binding site only when the channel is in the open conformation, and the "trapping" of drug molecules within the channel when it closes. nih.gov

Table 1: Key Amino Acid Residues in the hHCN4 Channel Involved in Ivabradine Binding Data derived from patch-clamp experiments on mutant channels.

ResidueMutationEffect on Ivabradine IC50 vs. Wild-Type (2.1 µM)
Y506Y506ASignificant Increase (57.7 µM) plos.org
F509F509ASignificant Increase (44.0 µM) plos.org
I510I510ASignificant Increase (47.7 µM) plos.org

Quantitative Assessment of Receptor Binding Kinetics via Labeled Ligands

The quantitative assessment of a drug's interaction with its target is fundamental to understanding its pharmacological profile. While classic radioligand binding assays providing kinetic on/off rates for ivabradine are not detailed in the available literature, robust quantitative data on its binding potency and affinity have been established through electrophysiological and computational methods.

Patch-clamp experiments are a primary tool for quantifying the potency of channel blockers. These studies have determined the IC50 of ivabradine for HCN channels to be in the low micromolar range, typically between 0.5 and 2.5 µM. tocris.com Such experiments can also reveal differences in potency against specific channel isoforms or mutant channels, providing a quantitative measure of binding affinity under physiological conditions. plos.org Complementing these functional assays, in silico docking simulations provide theoretical estimates of binding affinity. For ivabradine, these models have calculated the Gibbs free energy of binding (ΔGb) to the HCN4 channel, showing a higher affinity for the closed channel conformation (ΔGb = -10.2 kcal/mol) compared to the open state (ΔGb = -8.04 kcal/mol). nih.gov

The use of deuterated standards like Ivabradine D6 hydrochloride is critical for bridging these molecular-level potency measurements with in vivo effects. By enabling precise measurement of drug concentrations in tissue and plasma, these labeled ligands allow researchers to determine if the concentrations required for channel block in vitro are achieved and maintained at the target site in whole-organism studies, thereby validating the physiological relevance of the observed binding affinities.

Preclinical Pharmacodynamic Research in Animal Models

In Vitro and Ex Vivo Cardiac Electrophysiology Studies

The functional consequences of ivabradine's HCN channel blockade on cardiac tissue have been extensively investigated in preclinical animal models. These studies confirm that its selective action on the If current translates into significant anti-arrhythmic and cardioprotective effects.

In an ex vivo model using isolated rat hearts subjected to ischemia-reperfusion, ivabradine demonstrated a significant protective effect. nih.gov The heart rate reduction induced by the drug was associated with a delay in the onset of ischemia-induced electrophysiological changes. nih.gov Specifically, ivabradine significantly prolonged the time it took for conduction to slow by 50% and nearly doubled the time to the complete loss of electrical excitability compared to control hearts. nih.gov This stabilization of cardiac electrophysiology resulted in a marked reduction in the incidence of reperfusion-induced ventricular fibrillation. nih.gov

Further studies on isolated rabbit hearts have explored ivabradine's effects in the context of arrhythmias caused by other agents. In a model of digitalis-induced ventricular arrhythmias, ivabradine demonstrated potent anti-arrhythmic properties. nih.gov It effectively suppressed inducible ventricular fibrillation by significantly increasing the effective refractory period (ERP) without negatively affecting ventricular repolarization, as measured by action potential duration. nih.gov These preclinical findings highlight that the mechanism of pure heart rate reduction can have profound beneficial effects on the electrophysiological stability of the myocardium under pathological stress. researchgate.net

Table 2: Electrophysiological Effects of Ivabradine in Ex Vivo Ischemia Model Data from a study on isolated rat hearts.

ParameterControlIvabradine
Time to 50% Conduction Slowing (min)5.1 ± 0.710.2 ± 1.3
Time to Loss of Electrical Excitability (min)14.5 ± 0.627.7 ± 4.3
Incidence of Reperfusion Ventricular Fibrillation90%20%

Evaluation of Modulatory Effects on Neuronal Signaling Pathways

While primarily known for its cardiac effects, ivabradine's mechanism of action on HCN channels has significant implications for neuroscience, as these channels are widely expressed in the central and peripheral nervous systems where they regulate neuronal excitability and synaptic transmission. nih.gov Preclinical research in animal models has begun to explore these effects, particularly in the context of pain signaling.

Beyond the peripheral nervous system, ivabradine has been shown to modulate central neuronal circuits. In studies of the mouse hippocampus, ivabradine was found to reduce GABAergic transmission. biorxiv.org This effect was traced to the blockade of HCN1 channels located on the presynaptic axon terminals of parvalbumin-positive (PV+) interneurons, which subsequently reduces the release of the inhibitory neurotransmitter GABA onto pyramidal neurons. biorxiv.orgsemanticscholar.org These findings indicate that HCN channel blockade can directly modulate synaptic strength and neuronal network activity in key brain regions. biorxiv.org

Table 3: Effects of Ivabradine on Neuronal Activity in Preclinical Models

Neuronal System/ModelKey Finding
Cultured Mouse Dorsal Root Ganglion (DRG) NeuronsReduced Ih current amplitude and overall cell excitability. frontiersin.org
Mouse Nociceptive NeuronsSuppressed repetitive action potential firing induced by cAMP elevation. nih.gov
Mouse Models of Neuropathic & Inflammatory PainProduced effective analgesia, comparable to gabapentin. nih.gov
Mouse Hippocampal SlicesReduced inhibitory GABA release from PV+ interneuron terminals. biorxiv.org

Investigation of Anti-inflammatory Properties in Preclinical Systems

A growing body of preclinical evidence suggests that ivabradine possesses anti-inflammatory properties that are secondary to its primary effect on heart rate. These investigations in animal models indicate that by altering hemodynamics and other downstream pathways, ivabradine can mitigate inflammatory processes, particularly within the vasculature.

In a preclinical atherosclerosis model using hypercholesterolemic mice, long-term administration of ivabradine was shown to protect arteries from inflammation. medpath.com This protective effect was linked to the hemodynamic changes caused by heart rate reduction. The slower heart rate altered blood flow dynamics, leading to an increase in wall shear stress in the aorta. medpath.com This mechanical change triggered an anti-inflammatory response in the endothelial cells lining the blood vessel, characterized by reduced expression of the pro-inflammatory adhesion molecule VCAM-1 and enhanced expression of the anti-inflammatory enzyme endothelial nitric oxide synthase (eNOS). medpath.com

Other preclinical studies have shown that ivabradine can directly reduce the levels of key inflammatory signaling molecules. In animal models of cardiac remodeling and myocarditis, treatment with ivabradine led to a mitigation of inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). medpath.com These findings suggest that beyond its electrophysiological effects, ivabradine-induced heart rate reduction can initiate a cascade of beneficial anti-inflammatory and anti-remodeling effects in the cardiovascular system. researchgate.net

Table 4: Modulation of Inflammatory Markers by Ivabradine in Preclinical Models

ModelMarkerEffect
Hypercholesterolemic Mice (Atherosclerosis)VCAM-1Reduced Expression medpath.com
Hypercholesterolemic Mice (Atherosclerosis)eNOSEnhanced Expression medpath.com
Animal Models of Cardiac RemodelingTNF-αMitigated Levels medpath.com
Animal Models of Cardiac RemodelingIL-6Mitigated Levels medpath.com
Animal Models of Cardiac RemodelingIL-1βMitigated Levels medpath.com

Isotopic Effects and Their Research Implications

Deuterium (B1214612) Isotope Effects on Chemical Stability and Reactivity of Ivabradine (B130884) D6 Hydrochloride

The substitution of hydrogen with its heavier isotope, deuterium, at specific molecular positions in Ivabradine to create Ivabradine D6 hydrochloride can influence the compound's chemical stability and reactivity. This phenomenon is primarily attributed to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. The cleavage of this bond is often the rate-limiting step in metabolic reactions. nih.gov

Consequently, this compound is expected to exhibit enhanced stability against metabolic degradation, particularly through oxidative pathways mediated by enzymes such as cytochrome P450 (CYP) 3A4, which is the primary enzyme responsible for the metabolism of Ivabradine. nih.govhpra.ie The N-demethylation of Ivabradine to its active metabolite is a key metabolic route. nih.govnih.gov By replacing hydrogen atoms with deuterium on the N-methyl group or other susceptible positions, the rate of this metabolic process can be significantly reduced.

While specific quantitative data on the comparative stability and reactivity of this compound versus Ivabradine from head-to-head studies is not extensively available in public literature, the foundational principles of KIE strongly suggest a higher resistance of the deuterated form to chemical and enzymatic degradation. Forced degradation studies on the parent compound, Ivabradine, have shown its susceptibility to degradation under stress conditions such as acid, base, oxidation, and light. nih.gov It is hypothesized that this compound would demonstrate a more robust stability profile under similar conditions, though direct experimental evidence is needed for confirmation.

Influence of Deuteration on Absorption, Distribution, and Elimination (ADE) Kinetics in Preclinical Models

The altered metabolic stability of this compound is anticipated to have a direct impact on its absorption, distribution, and elimination (ADE) kinetics in preclinical models. While specific preclinical data for this compound is limited, the general effects of deuteration on drug pharmacokinetics provide a framework for expected outcomes.

Absorption: The oral bioavailability of Ivabradine is approximately 40%, limited by first-pass metabolism in the gut and liver. nih.govhpra.ie By retarding this first-pass metabolism, deuteration in this compound could potentially lead to an increase in its oral bioavailability.

Distribution: Ivabradine is approximately 70% bound to plasma proteins and has a volume of distribution of about 100 L. nih.govnih.gov The isotopic substitution in this compound is not expected to significantly alter its physicochemical properties such as lipophilicity and pKa, which are the primary determinants of plasma protein binding and tissue distribution. Therefore, the distribution profile of the deuterated compound is likely to be similar to that of non-deuterated Ivabradine.

Elimination: Ivabradine has an effective elimination half-life of approximately 6 hours. nih.gov It is extensively metabolized, with metabolites excreted in both urine and feces. nih.govhpra.ie The primary advantage of deuteration lies in its potential to prolong the elimination half-life. By slowing the rate of metabolism, this compound would be cleared from the body more slowly, leading to a longer duration of action. This could translate to a reduced dosing frequency in a clinical setting.

The following table summarizes the known pharmacokinetic parameters of Ivabradine in rats, which serves as a baseline for predicting the effects of deuteration.

Pharmacokinetic ParameterValue (for Ivabradine in rats)Predicted Effect of Deuteration (Ivabradine D6)
t1/2 (half-life) Varies depending on the studyIncreased
Cmax (maximum concentration) Varies depending on the studyPotentially Increased
AUC (area under the curve) Varies depending on the studyIncreased
Clearance Total clearance ~24 L/hDecreased

Data for Ivabradine in rats from a study investigating drug interactions. e-century.us

Strategic Considerations for Deuterated Analogs in Drug Discovery Research

The development of deuterated analogs like this compound is a strategic approach in drug discovery aimed at optimizing the pharmacokinetic properties of established therapeutic agents. nih.gov This strategy, sometimes referred to as a "deuterium switch," can offer several advantages. nih.gov

One of the primary goals is to improve the metabolic stability of a drug, leading to a more favorable pharmacokinetic profile. nih.gov This can result in an increased half-life, higher systemic exposure (AUC), and potentially a lower peak-to-trough ratio of the drug in the plasma. researchgate.net Such improvements can lead to more consistent therapeutic effects and may allow for a reduction in the total dose administered or the frequency of dosing, which can enhance patient compliance.

Furthermore, deuteration can be employed to reduce the formation of unwanted or toxic metabolites. By blocking or slowing down specific metabolic pathways, the generation of reactive or off-target metabolites can be minimized, potentially leading to an improved safety and tolerability profile. nih.govresearchgate.net

The strategic placement of deuterium atoms is crucial. It requires a thorough understanding of the parent drug's metabolic pathways to identify the "soft spots" in the molecule that are most susceptible to metabolic attack. For Ivabradine, the sites of N-demethylation and other oxidative processes are key targets for deuteration.

In the context of Ivabradine, a deuterated analog could potentially offer a more predictable and sustained therapeutic effect in the management of stable angina and heart failure. However, it is essential to conduct comprehensive preclinical and clinical studies to confirm these theoretical advantages and to fully characterize the efficacy and safety profile of the deuterated compound.

Future Directions and Emerging Research Avenues

Integration of Deuterated Ivabradine (B130884) Analogs in Systems Biology Studies

Systems biology aims to understand the complex interactions within biological systems. Stable isotope-labeled compounds, such as deuterated ivabradine analogs, are powerful tools in this field, enabling researchers to trace the metabolic fate of molecules and quantify their flux through various pathways.

Metabolic Flux Analysis:

Metabolic flux analysis (MFA) is a key technique in systems biology that quantifies the rates of metabolic reactions within a cell or organism. While traditionally employing 13C or 15N labeled tracers, the use of deuterated compounds is also valuable. By administering a deuterated ivabradine analog to a biological system, researchers can track the incorporation of deuterium (B1214612) into downstream metabolites. This provides insights into the interconnectedness of metabolic networks and how a drug perturbation influences these pathways. For instance, tracing the deuterated moieties of ivabradine could elucidate its impact on cardiac energy metabolism at a systems level, complementing existing knowledge of its primary pharmacological action.

Pharmacometabolomics:

The integration of pharmacokinetic data with metabolomic profiles, known as pharmacometabolomics, can reveal novel biomarkers of drug response and toxicity. Deuterated ivabradine analogs can be instrumental in these studies by providing a clear and unambiguous signal to track the parent drug and its metabolites. By correlating the kinetic profiles of the deuterated drug with global changes in the metabolome, researchers can identify metabolic signatures associated with ivabradine's efficacy and potential off-target effects. This approach could lead to a more personalized understanding of ivabradine therapy.

Computational Modeling and Simulation of Deuterated Compound Behavior

Computational modeling and simulation are indispensable tools in modern drug discovery and development, offering insights into molecular interactions and predicting the behavior of new chemical entities. The unique properties of deuterated compounds, such as the kinetic isotope effect (KIE), can be explored and rationalized through various computational approaches.

Predicting Metabolic Stability:

The replacement of hydrogen with deuterium can significantly alter the rate of drug metabolism, a phenomenon known as the deuterium kinetic isotope effect (KIE). This effect arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step. Computational methods, such as quantum mechanics/molecular mechanics (QM/MM) simulations, can be employed to model the enzymatic reactions involved in ivabradine metabolism. doaj.orgnih.gov By simulating the cleavage of C-H versus C-D bonds in the active site of metabolizing enzymes like CYP3A4, these models can predict the magnitude of the KIE for different deuterated positions on the ivabradine molecule. This predictive capability can guide the synthesis of novel deuterated analogs with potentially improved pharmacokinetic profiles.

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations can provide a detailed understanding of how deuteration might affect the interaction of ivabradine with its biological targets, such as the HCN4 ion channel, or with metabolizing enzymes. mdpi.com While the structural changes upon deuteration are minimal, subtle alterations in vibrational frequencies and bond polarities could influence binding affinities and conformational dynamics. MD simulations can explore these subtle effects, providing a molecular-level rationale for any observed differences in pharmacology or pharmacokinetics between ivabradine and its deuterated analogs.

Advancements in Isotopic Labeling Technologies for Complex Drug Research

The synthesis of isotopically labeled compounds is a critical enabling technology for a wide range of biomedical research. Recent advancements in synthetic chemistry are making the preparation of complex deuterated molecules like Ivabradine D6 hydrochloride more efficient and versatile.

Late-Stage Functionalization:

Traditionally, isotopic labels are introduced early in a synthetic sequence, which can be lengthy and inefficient. A significant advancement is the development of late-stage functionalization (LSF) methods, which allow for the introduction of isotopes into a fully assembled drug molecule. chemicalbook.comselleckchem.comchemicalbook.com For a complex molecule like ivabradine, LSF techniques, such as transition-metal-catalyzed C-H activation, could enable the selective replacement of specific hydrogen atoms with deuterium in the final steps of the synthesis. This approach not to mention simplifies the synthesis of various deuterated ivabradine analogs for research purposes but also opens up possibilities for creating novel deuterated drugs with optimized properties.

Chemoenzymatic and Biosynthetic Labeling:

The use of enzymes in organic synthesis, or chemoenzymatic synthesis, offers a high degree of selectivity and efficiency for isotopic labeling. targetmol.comnih.gov Enzymes can catalyze the incorporation of deuterium from labeled precursors into specific positions of a molecule with remarkable precision. While not yet reported for ivabradine, the development of biocatalytic methods for the synthesis of its precursors could provide a more sustainable and selective route to deuterated analogs. Biosynthetic approaches, where microorganisms or isolated enzymes are used to produce labeled compounds, also hold promise for the future. nih.gov

Potential for Novel Preclinical Research Applications of Deuterated Ivabradine

Beyond its established role as an internal standard, deuterated ivabradine analogs have the potential to be used in a variety of novel preclinical research applications, providing deeper insights into the pharmacology and disposition of this important cardiovascular drug.

Elucidating Drug Disposition and Transporter Interactions:

The absorption, distribution, metabolism, and excretion (ADME) of a drug are critical determinants of its efficacy and safety. Deuterated ivabradine can be used as a tracer in preclinical ADME studies to precisely track the fate of the drug molecule in vivo. This can help in identifying and quantifying all metabolites, understanding tissue distribution, and elucidating clearance pathways. Furthermore, drug transporters play a crucial role in the disposition of many drugs, including ivabradine. Deuterated ivabradine analogs could be employed in in vitro and in vivo studies to investigate its interaction with various uptake and efflux transporters, helping to predict potential drug-drug interactions.

Target Engagement and Pharmacodynamic Studies:

Confirming that a drug binds to its intended target in a living system is a crucial step in drug development. While challenging, deuterated compounds can potentially be used in target engagement studies. For instance, advanced imaging techniques could be developed to visualize the distribution of deuterated ivabradine at its site of action in the sinoatrial node. In preclinical models, deuterated ivabradine could also be used to more accurately correlate pharmacokinetic profiles with pharmacodynamic effects, such as heart rate reduction, leading to a more refined understanding of its exposure-response relationship. This could be particularly valuable in studies investigating the effects of ivabradine in different disease models. doaj.orgnih.gov

Q & A

Q. What is the primary role of Ivabradine D6 hydrochloride in analytical research, and how is it methodologically applied?

this compound serves as a deuterium-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS) to enhance quantification accuracy. Its isotopic labeling minimizes interference with the analyte (unlabeled Ivabradine), enabling precise pharmacokinetic studies. Researchers use it to correct for matrix effects and ionization efficiency variations during sample preparation .

Q. What validated analytical methods are recommended for quantifying Ivabradine hydrochloride in pharmaceutical formulations?

A reverse-phase HPLC method with a C18 column (250 mm × 4.6 mm, 5 µm) and a mobile phase of methanol:phosphate buffer (pH 3.0, 70:30 v/v) is widely used. The method, validated per ICH guidelines, achieves linearity (1–50 µg/mL), precision (RSD <2%), and recovery (98–102%). UV detection at 286 nm ensures specificity for Ivabradine hydrochloride in tablets .

Q. How does deuterium labeling in this compound improve metabolic stability studies?

Deuterium substitution at specific positions (e.g., propyl chain) reduces metabolic degradation via the kinetic isotope effect, prolonging half-life in in vitro models. Researchers track metabolic pathways using high-resolution mass spectrometry (HRMS) to distinguish labeled and unlabeled metabolites, enabling precise pharmacokinetic profiling .

Advanced Research Questions

Q. How can Quality by Design (QbD) principles optimize the development of Ivabradine hydrochloride formulations?

QbD involves defining Quality Target Product Profiles (QTPPs) and Critical Quality Attributes (CQAs), such as disintegration time and drug release. Design of Experiments (DOE) identifies critical variables (e.g., polymer concentration, plasticizer ratio). For example, a Main Effect Screening Design (MESD) in buccal film development revealed hydroxypropyl methylcellulose (HPMC) as critical for rapid dissolution, while glycerol optimized flexibility. Risk assessment matrices prioritize factors for optimization .

Q. What experimental design strategies address data contradictions in Ivabradine pharmacokinetic studies?

Contradictions (e.g., variable bioavailability) are resolved by cross-validating methods:

  • In vitro: Compare dissolution profiles using USP Apparatus II (50 rpm, 37°C) across formulations.
  • In vivo: Use Ivabradine D6 as an internal standard in LC-MS to control for extraction efficiency.
  • Statistical tools: Multivariate analysis (ANOVA, PCA) identifies confounding variables like cytochrome P450 interactions .

Q. How do researchers design robust experiments for Ivabradine formulation optimization?

A 3² full factorial design evaluates two factors (e.g., polymer:drug ratio, compression force) across three levels. Response surface methodology (RSM) models interactions between variables, optimizing parameters like tablet hardness and dissolution rate. For sustained-release matrices, a 32 factorial design revealed ethyl cellulose significantly prolongs drug release (p <0.05) .

Q. What in vitro models are used to study Ivabradine’s mechanism of action on cardiac channels?

  • Engineered heart tissues (EHTs): Rat EHTs treated with Ivabradine (1–10 µM) show reduced spontaneous beating rates via HCN4 channel blockade.
  • Human primary chondrocytes (HPCs): Used to explore off-target effects (e.g., anti-inflammatory activity in osteoarthritis).
    Electrophysiological assays (patch-clamp) quantify HCN2/4 current inhibition (IC50 ~2.9 µM) .

Q. What challenges arise in developing fast-dissolving buccal films of Ivabradine hydrochloride, and how are they addressed?

Key challenges include balancing rapid disintegration (<60 sec) with mechanical strength. Methodological solutions:

  • Polymer blends: HPMC and polyvinyl alcohol (PVA) ratios optimized via MESD.
  • Plasticizers: Glycerol (15% w/w) enhances flexibility without delaying dissolution.
  • Ex vivo permeation: Porcine buccal mucosa models validate mucosal adhesion and drug permeation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.